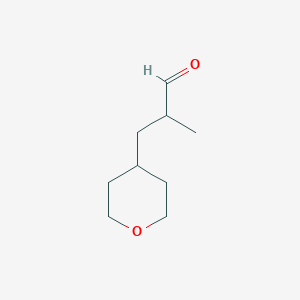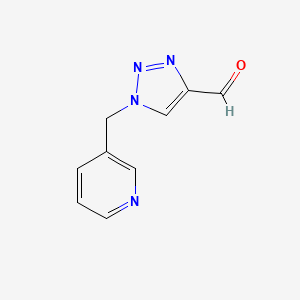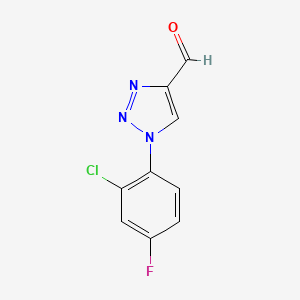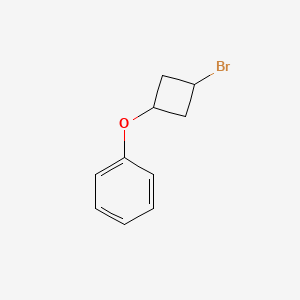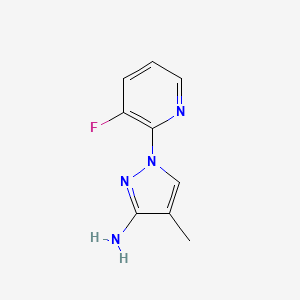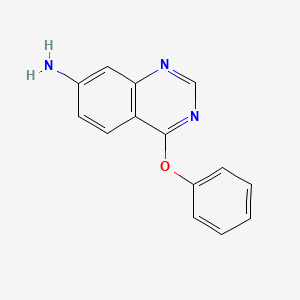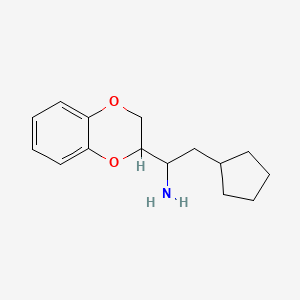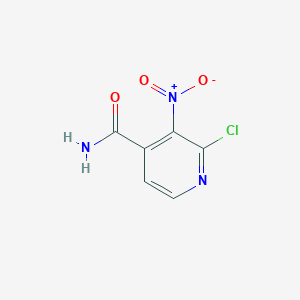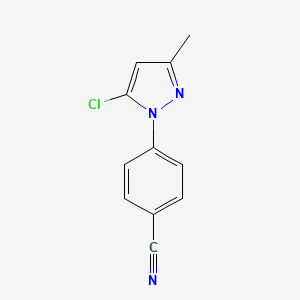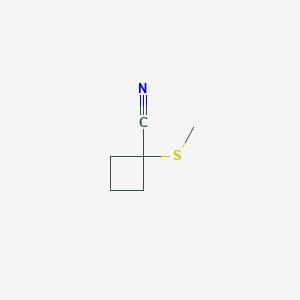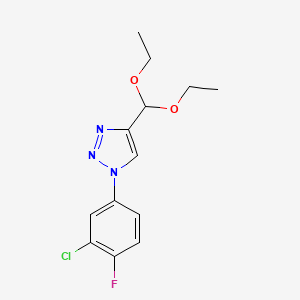![molecular formula C12H12ClNO2 B1454731 3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-ol CAS No. 1422283-16-6](/img/structure/B1454731.png)
3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-ol
描述
3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-ol is an organic compound with the molecular formula C12H12ClNO2. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization with propargyl alcohol under basic conditions to yield the isoxazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-one.
Reduction: 3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-ol has several applications in scientific research:
作用机制
The mechanism of action of 3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-ol involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
相似化合物的比较
3-[3-(4-Fluorophenyl)isoxazol-5-yl]propan-1-ol: Similar structure but with a fluorine atom instead of chlorine.
3-[3-(4-Bromophenyl)isoxazol-5-yl]propan-1-ol: Similar structure but with a bromine atom instead of chlorine.
3-[3-(4-Methylphenyl)isoxazol-5-yl]propan-1-ol: Similar structure but with a methyl group instead of chlorine.
Uniqueness: 3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for chemical modifications .
属性
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c13-10-5-3-9(4-6-10)12-8-11(16-14-12)2-1-7-15/h3-6,8,15H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYFGNGNUSOUMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)CCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
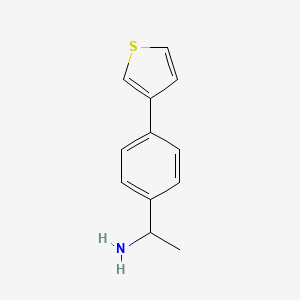
![3-[2-(Thiophen-3-yl)ethoxy]aniline](/img/structure/B1454649.png)

